molecular formula C10H15NO3 B1605788 Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate CAS No. 883544-97-6

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate

Cat. No. B1605788
M. Wt: 197.23 g/mol
InChI Key: XHYYUBFCPNTODV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it’s known by.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.


Scientific Research Applications

Catalysis and Synthetic Applications

A study highlights the use of silica molecular sieves with zeolite beta topology containing framework Lewis acid centers (e.g., Zr-β, Sn-β) as catalysts in the Diels–Alder and dehydrative aromatization reactions. These reactions involve ethylene and various renewable furans for the production of biobased terephthalic acid precursors, demonstrating a route towards renewable polyethylene terephthalate (PET) production (J. Pacheco et al., 2015).

Pharmaceutical Applications

The structure-activity relationship and molecular mechanisms of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been studied for their potential as anticancer agents. These studies show the compound's ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells, highlighting its relevance in overcoming acquired drug resistance in cancer treatments (S. Das et al., 2009).

Material Science Applications

Research on corrosion inhibitors for mild steel, useful for industrial pickling processes, has identified derivatives of Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate as effective agents. These inhibitors, characterized by their ability to form adsorbed films on the metal surface, exhibit high efficiency and are supported by both experimental and theoretical (Density Functional Theory and Molecular Dynamic simulation) studies, offering insights into their interaction mechanisms with metal surfaces (P. Dohare et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, potential for causing irritation or sensitization, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, ways its synthesis could be improved, or new reactions it could be used in.


properties

IUPAC Name

ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11/h4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYYUBFCPNTODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1CN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343707
Record name Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate

CAS RN

883544-97-6
Record name Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
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Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
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